molecular formula C14H23NO2S B4925970 N,N-di(butan-2-yl)benzenesulfonamide

N,N-di(butan-2-yl)benzenesulfonamide

Cat. No.: B4925970
M. Wt: 269.40 g/mol
InChI Key: SYAGEZVASZWDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(butan-2-yl)benzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two butan-2-yl groups attached to the nitrogen atom of the sulfonamide group, making it a unique derivative within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(butan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with butan-2-amine under basic conditions. The reaction proceeds as follows:

    Reactants: Benzenesulfonyl chloride and butan-2-amine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The benzenesulfonyl chloride is added dropwise to a solution of butan-2-amine in an appropriate solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using large quantities of benzenesulfonyl chloride and butan-2-amine.

    Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Continuous Processing: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Utilizing industrial-scale purification techniques like distillation, crystallization, and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-di(butan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of N,N-di(butan-2-yl)aniline.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N,N-di(butan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.

    Industry: Utilized as a plasticizer in the polymer industry to enhance the flexibility and durability of plastics.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.

    Protein Binding: It can bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular processes.

    Pathways: The compound may interfere with metabolic pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

  • N-butylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • N-ethylbenzenesulfonamide

Comparison:

  • Structural Differences: N,N-di(butan-2-yl)benzenesulfonamide has two butan-2-yl groups, whereas similar compounds may have different alkyl groups attached to the nitrogen atom.
  • Unique Properties: The presence of butan-2

Properties

IUPAC Name

N,N-di(butan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-5-12(3)15(13(4)6-2)18(16,17)14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAGEZVASZWDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.